Cas no 2167012-00-0 (6-chloro-1H-indole-3-sulfonyl fluoride)

6-Chloro-1H-indole-3-sulfonyl fluoride is a versatile sulfonyl fluoride derivative used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. Its key advantages include its stability under typical handling conditions and its selective reactivity as a sulfonylation agent, making it valuable for modifying biomolecules or constructing sulfonamide-based compounds. The chloro and sulfonyl fluoride substituents enhance its utility in cross-coupling reactions and click chemistry applications. This compound is particularly useful in probe development and covalent inhibitor design due to its ability to form stable adducts with nucleophilic residues. Its indole scaffold further enables integration into pharmacologically relevant frameworks.
6-chloro-1H-indole-3-sulfonyl fluoride structure
2167012-00-0 structure
Product name:6-chloro-1H-indole-3-sulfonyl fluoride
CAS No:2167012-00-0
MF:C8H5ClFNO2S
Molecular Weight:233.647203207016
CID:6205311
PubChem ID:165489216

6-chloro-1H-indole-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 6-chloro-1H-indole-3-sulfonyl fluoride
    • EN300-1275612
    • 2167012-00-0
    • インチ: 1S/C8H5ClFNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H
    • InChIKey: AVBIIBIBPOENFH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2S(=O)(=O)F

計算された属性

  • 精确分子量: 232.9713554g/mol
  • 同位素质量: 232.9713554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 316
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 58.3Ų

6-chloro-1H-indole-3-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1275612-1000mg
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
1000mg
$1043.0 2023-10-01
Enamine
EN300-1275612-0.1g
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
0.1g
$930.0 2023-06-08
Enamine
EN300-1275612-500mg
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
500mg
$1001.0 2023-10-01
Enamine
EN300-1275612-250mg
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
250mg
$959.0 2023-10-01
Enamine
EN300-1275612-2500mg
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
2500mg
$2043.0 2023-10-01
Enamine
EN300-1275612-0.5g
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
0.5g
$1014.0 2023-06-08
Enamine
EN300-1275612-0.05g
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
0.05g
$888.0 2023-06-08
Enamine
EN300-1275612-0.25g
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
0.25g
$972.0 2023-06-08
Enamine
EN300-1275612-2.5g
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
2.5g
$2071.0 2023-06-08
Enamine
EN300-1275612-5.0g
6-chloro-1H-indole-3-sulfonyl fluoride
2167012-00-0
5g
$3065.0 2023-06-08

6-chloro-1H-indole-3-sulfonyl fluoride 関連文献

6-chloro-1H-indole-3-sulfonyl fluorideに関する追加情報

6-Chloro-1H-Indole-3-Sulfonyl Fluoride: A Comprehensive Overview

6-Chloro-1H-indole-3-sulfonyl fluoride (CAS No. 2167012-00-0) is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a chloro-substituted indole ring and a sulfonyl fluoride group, exhibits remarkable properties that make it a valuable tool in various research and industrial applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements related to 6-chloro-1H-indole-3-sulfonyl fluoride, providing a comprehensive understanding of its significance in modern chemistry.

The molecular structure of 6-chloro-1H-indole-3-sulfonyl fluoride is defined by its indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chlorine atom at the 6-position of the indole ring introduces electronic and steric effects that influence the compound's reactivity and stability. Additionally, the sulfonyl fluoride group at the 3-position of the indole ring imparts unique functional properties, making this compound highly versatile in chemical transformations. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability and selectivity of pharmaceutical agents.

Synthesis and Characterization: The synthesis of 6-chloro-1H-indole-3-sulfonyl fluoride involves a multi-step process that typically begins with the preparation of the indole derivative. Researchers have employed various methodologies, including Friedel-Crafts alkylation and cyclization reactions, to construct the indole skeleton. The introduction of the sulfonyl fluoride group is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions required for optimal reactivity. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in confirming the molecular structure and purity of this compound.

Applications in Pharmaceutical Research: One of the most promising applications of 6-chloro-1H-indole-3-sulfonyl fluoride lies in its potential as a lead compound for drug development. The sulfonyl fluoride group is known to act as an electrophilic center, enabling it to participate in various bioconjugation reactions. Recent studies have demonstrated its ability to serve as a substrate for protease inhibitors, which are critical in treating conditions such as cancer and neurodegenerative diseases. Furthermore, the indole moiety is recognized for its ability to modulate receptor activity, making this compound a valuable candidate for designing selective ligands and enzyme inhibitors.

Role in Materials Science: Beyond pharmaceutical applications, 6-chloro-1H-indole-3-sulfonyl fluoride has found utility in materials science due to its unique electronic properties. The compound has been explored as a building block for constructing advanced materials such as organic semiconductors and stimuli-responsive polymers. Its ability to undergo reversible chemical transformations under specific conditions makes it an attractive candidate for developing smart materials that can respond to external stimuli like light or temperature changes.

Recent Research Advances: In recent years, there has been growing interest in understanding the mechanistic aspects of 6-chloro-1H-indole-3-sulfonyl fluoride in various chemical reactions. For instance, researchers have investigated its role as an electrophilic reagent in organocatalysis, where it has been shown to facilitate efficient enantioselective synthesis of complex molecules. Additionally, studies on its photophysical properties have revealed potential applications in optoelectronic devices and sensors.

Toxicological Considerations: While 6-chloro-1H-indole-3-sulfonyl fluoride holds immense promise across multiple domains, it is crucial to address its safety profile. Preliminary toxicological studies indicate that exposure to this compound may pose risks due to its electrophilic nature; however, further research is needed to fully understand its toxicity mechanisms and establish safe handling protocols.

In conclusion, 6-chloro-1H-indole-3-sulfonyl fluoride (CAS No. 2167012-00-0) stands out as a versatile compound with diverse applications spanning pharmaceuticals, materials science, and chemical synthesis. Its unique structural features and functional groups continue to inspire innovative research directions, underscoring its importance in advancing modern chemistry.

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